molecular formula C10H11BrO4 B6304271 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester CAS No. 855749-57-4

4-Bromo-2,5-dimethoxy-benzoic acid methyl ester

Cat. No.: B6304271
CAS No.: 855749-57-4
M. Wt: 275.10 g/mol
InChI Key: HHMGSRZYKUZJSU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxy-benzoic acid methyl ester is a chemical compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid, characterized by the presence of bromine and methoxy groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester typically involves the bromination of 2,5-dimethoxybenzoic acid followed by esterification. One common method includes:

    Bromination: 2,5-dimethoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4-position.

    Esterification: The resulting 4-bromo-2,5-dimethoxybenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted benzoic acid esters.

    Oxidation: 4-Bromo-2,5-dimethoxybenzoic acid or 4-bromo-2,5-dimethoxybenzaldehyde.

    Reduction: 4-Bromo-2,5-dimethoxybenzyl alcohol.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Bromo-2,5-dimethoxy-benzoic acid methyl ester is widely used in scientific research due to its versatility. Some applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethoxybenzaldehyde
  • 4-Bromo-2,5-dimethoxybenzoic acid
  • 4-Bromo-2,5-dimethoxybenzyl alcohol

Uniqueness

4-Bromo-2,5-dimethoxy-benzoic acid methyl ester is unique due to its specific functional groups, which confer distinct reactivity and properties. Its bromine atom allows for selective substitution reactions, while the methoxy groups provide stability and solubility in organic solvents.

Properties

IUPAC Name

methyl 4-bromo-2,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-8-5-7(11)9(14-2)4-6(8)10(12)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMGSRZYKUZJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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